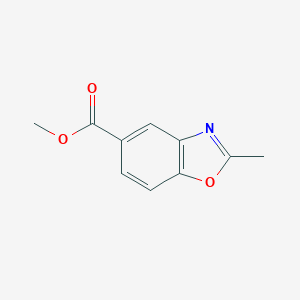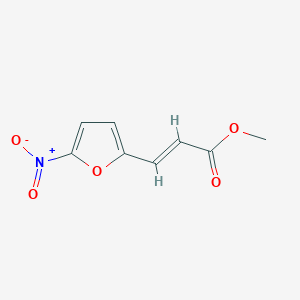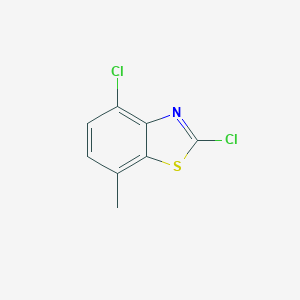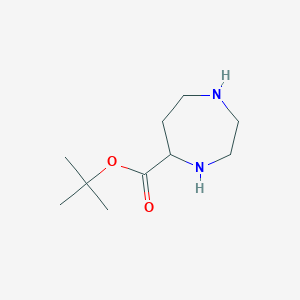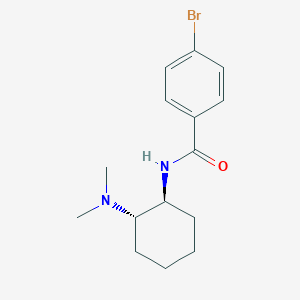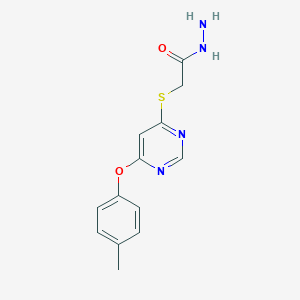
Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide, also known as ACPTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ACPTA is a derivative of pyrimidine and is known to exhibit potent biological activities, making it an attractive molecule for scientific research.
Wirkmechanismus
The exact mechanism of action of Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide is not fully understood. However, it has been reported to inhibit the activity of various enzymes and modulate various signaling pathways. Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide has been shown to inhibit the activity of xanthine oxidase, which is involved in the production of reactive oxygen species (ROS). By inhibiting xanthine oxidase, Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide can reduce the levels of ROS, which can lead to a decrease in oxidative stress and inflammation.
Biochemical and Physiological Effects:
Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells and induce apoptosis. Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide has also been shown to inhibit the replication of various viruses such as herpes simplex virus and human immunodeficiency virus. In addition, Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide is its potent biological activity, which makes it an attractive molecule for scientific research. Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide is also relatively easy to synthesize and purify, making it accessible for researchers. However, one of the limitations of Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide is its potential toxicity, which can limit its use in certain experiments. In addition, the exact mechanism of action of Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide. One direction is to further elucidate the mechanism of action of Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide. This can be achieved by studying the interaction of Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide with its target enzymes and signaling pathways. Another direction is to explore the potential applications of Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide in drug development. Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide has been shown to exhibit potent biological activities, making it a promising candidate for drug development. Finally, future research can focus on optimizing the synthesis method of Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide to improve its yield and purity.
Synthesemethoden
The synthesis of Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide involves the reaction of 4-chloro-6-(4-methylphenoxy)pyrimidine with thiosemicarbazide in the presence of sodium ethoxide. The reaction yields Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide as a white solid with a melting point of 244-246°C. The purity of the compound can be confirmed by various analytical techniques such as NMR, IR, and HPLC.
Wissenschaftliche Forschungsanwendungen
Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit potent antitumor, antiviral, and anti-inflammatory activities. Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide has also been shown to inhibit the activity of various enzymes such as xanthine oxidase, aldose reductase, and carbonic anhydrase, making it a promising candidate for drug development.
Eigenschaften
CAS-Nummer |
137927-72-1 |
|---|---|
Produktname |
Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, hydrazide |
Molekularformel |
C13H14N4O2S |
Molekulargewicht |
290.34 g/mol |
IUPAC-Name |
2-[6-(4-methylphenoxy)pyrimidin-4-yl]sulfanylacetohydrazide |
InChI |
InChI=1S/C13H14N4O2S/c1-9-2-4-10(5-3-9)19-12-6-13(16-8-15-12)20-7-11(18)17-14/h2-6,8H,7,14H2,1H3,(H,17,18) |
InChI-Schlüssel |
SUNRHUDZKNDCJJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC2=CC(=NC=N2)SCC(=O)NN |
Kanonische SMILES |
CC1=CC=C(C=C1)OC2=CC(=NC=N2)SCC(=O)NN |
Andere CAS-Nummern |
137927-72-1 |
Synonyme |
((6-(4-Methylphenoxy)-4-pyrimidinyl)thio)acetic acid hydrazide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




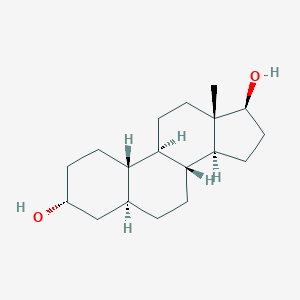
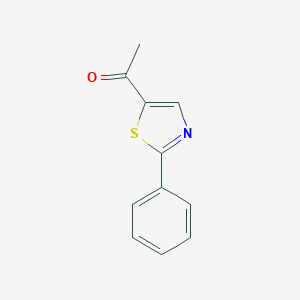
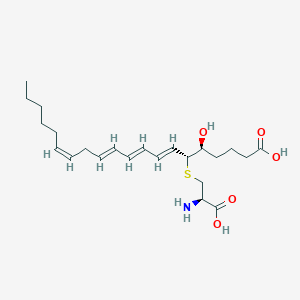
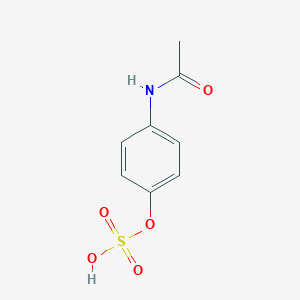
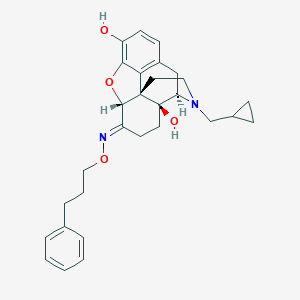
![[1-(3-Methylphenyl)-5-benzimidazolyl]-(1-piperidinyl)methanone](/img/structure/B162746.png)
